2-Hexyldecyl oleate

Description

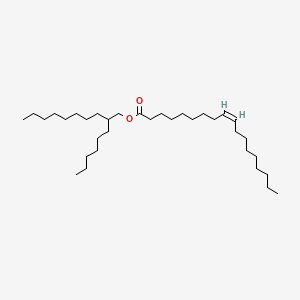

2-Hexyldecyl oleate is a branched ester compound formed by the esterification of oleic acid (a monounsaturated omega-9 fatty acid) with 2-hexyldecanol. It is widely utilized in cosmetic formulations as an emollient due to its ability to improve skin texture and reduce transepidermal water loss . Key identifiers include:

- CAS No.: 69275-02-1 (primary) and 94278-07-6 (alternative)

- EINECS/ELINCS No.: 273-942-5 and 304-693-3

- IUPAC Name: 2-hexyldecyl oleate

Its molecular structure features a long, branched alkyl chain (2-hexyldecyl) combined with the unsaturated oleate moiety, contributing to its lightweight, non-greasy texture and compatibility with skin lipids.

Properties

CAS No. |

94278-07-6 |

|---|---|

Molecular Formula |

C34H66O2 |

Molecular Weight |

506.9 g/mol |

IUPAC Name |

2-hexyldecyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C34H66O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h18-19,33H,4-17,20-32H2,1-3H3/b19-18- |

InChI Key |

CKGLIVPMTMQFHL-HNENSFHCSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |

Other CAS No. |

94278-07-6 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

Acidic catalysts such as sulfuric acid, para-toluenesulfonic acid, or solid acid catalysts (e.g., sulfonated resins) are commonly used to catalyze the esterification of oleic acid with long-chain alcohols.

Procedure: Oleic acid and 2-hexyldecanol are mixed in a molar ratio close to 1:1 or with slight excess alcohol to drive the reaction forward. The mixture is heated typically between 90°C to 130°C under stirring. The reaction time varies from 6 to 12 hours depending on the catalyst and temperature.

Catalysts: Porous phenol sulfonic acid-formaldehyde resin has been used effectively for similar esters like 2-ethylhexyl oleate at 90°C for 6 hours, achieving yields around 96%. Although direct data for 2-hexyldecyl oleate is limited, the similarity in structure suggests comparable conditions.

Advantages: Acid catalysts are inexpensive and can achieve high yields. However, they require careful removal post-reaction and water removal to shift equilibrium.

Heterogeneous Acid Catalysts

Recent studies on esterification of oleic acid with long-chain alcohols report the use of heterogeneous acidic catalysts such as sodium hydrogen sulfate (NaHSO4), sodium hydrogen phosphate (NaH2PO4), and tin(II) chloride dihydrate (SnCl2·2H2O).

Optimal Conditions: For oleyl oleate synthesis (a structurally similar ester), NaHSO4 showed the highest catalytic activity at 130°C, 8 hours reaction time, and 9.9 wt% catalyst relative to oleic acid, achieving a yield of 96.8%.

Process: The reaction is conducted in a flask with stirring and reflux condenser. After reaction, the catalyst is filtered off, and the product purified by washing with saturated sodium bicarbonate and brine solutions, followed by drying and solvent removal.

Benefits: Heterogeneous catalysts facilitate easy separation and reuse, and NaHSO4 also acts as a desiccant, helping remove water formed during esterification.

Enzymatic Esterification

Lipase-catalyzed esterification offers a mild and environmentally friendly alternative:

Catalyst: Candida antarctica lipase B immobilized on resin (Novozym 435) is widely used.

Conditions: Esterification is carried out in solvent-free media or organic solvents at moderate temperatures (~50-70°C). The molar ratio of alcohol to acid is often in excess (e.g., 4:1) to push the reaction forward.

Reactor Type: Packed bed reactors (PBR) have been employed for semi-continuous production, allowing continuous substrate flow and catalyst reuse.

Performance: For 2-ethylhexyl oleate, conversions above 95% and product purity above 94% were achieved over extended operation (480 hours). Although exact data for 2-hexyldecyl oleate is scarce, similar enzymatic methods are applicable due to structural similarity.

Advantages: High selectivity, mild conditions, and less byproduct formation.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Catalyst Efficiency: Among heterogeneous catalysts, sodium hydrogen sulfate (NaHSO4) exhibited superior activity due to its high acidity and water-absorbing properties, which favor esterification equilibrium.

Reaction Optimization: Increasing reaction temperature and catalyst loading generally improves yield but may cause side reactions or catalyst degradation. Optimal balance is essential.

Water Removal: Since esterification produces water, its removal is critical. Use of desiccant catalysts (NaHSO4) or continuous removal in enzymatic reactors enhances conversion.

Purification: Post-reaction, products are purified by neutralization with sodium bicarbonate, washing with brine to prevent emulsions, drying over anhydrous sodium sulfate, and solvent evaporation.

Environmental and Economic Aspects: Enzymatic methods are more sustainable but may have higher upfront costs. Acid catalysts are cheaper but require more extensive purification steps.

Summary and Professional Insights

The preparation of 2-hexyldecyl oleate is effectively achieved through acid-catalyzed or enzymatic esterification of oleic acid with 2-hexyldecanol. Heterogeneous acid catalysts like NaHSO4 provide high yields with facile catalyst recovery, while enzymatic methods offer milder, greener alternatives with excellent selectivity. Reaction parameters such as temperature, catalyst concentration, molar ratios, and reaction time critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexyldecyl oleate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Esterification: Oleic acid and 2-hexyldecanol in the presence of an acid catalyst.

Hydrolysis: Water and a base (e.g., sodium hydroxide) to break down the ester into its constituent alcohol and acid.

Oxidation: Oxygen or other oxidizing agents can oxidize the oleic acid component.

Reduction: Reducing agents can reduce the oleic acid component to form different products.

Major Products Formed:

Hydrolysis: Oleic acid and 2-hexyldecanol.

Oxidation: Various oxidized derivatives of oleic acid.

Reduction: Reduced forms of oleic acid derivatives.

Scientific Research Applications

Applications Overview

2-Hexyldecyl oleate is primarily used in the following sectors:

- Cosmetics and Personal Care

- Lubricants and Metalworking Fluids

- Adhesives and Sealants

- Cleaning Products

Cosmetics and Personal Care

Emollient Properties : 2-Hexyldecyl oleate serves as an emollient in skin and hair care formulations. It enhances the sensory attributes of products, providing a smooth feel upon application. Its ability to improve moisture retention makes it suitable for lotions, creams, and hair conditioners .

Stability and Compatibility : The compound exhibits excellent stability and compatibility with various cosmetic ingredients, making it a preferred choice for formulations requiring high-quality esters. It is particularly effective in products with high fat or wax content .

Case Study: Skin Conditioning Agents

A study highlighted the use of 2-hexyldecyl oleate in skin conditioning formulations, demonstrating its efficacy in enhancing skin hydration compared to traditional mineral oils. The results indicated improved skin barrier function and reduced transepidermal water loss (TEWL) in subjects using products containing this ester .

Lubricants and Metalworking Fluids

Friction Modifier : In the automotive industry, 2-hexyldecyl oleate acts as a friction modifier in engine oils and hydraulic fluids. Its lubricating properties reduce wear and tear on engine components, contributing to improved efficiency .

Environmental Benefits : This ester is also recognized for its environmentally friendly characteristics. It can replace conventional mineral oils in hydraulic fluids and metalworking applications without compromising performance .

Data Table: Performance Comparison of Lubricants

| Property | Mineral Oil | 2-Hexyldecyl Oleate |

|---|---|---|

| Viscosity (cSt at 40°C) | 100 | 95 |

| Flash Point (°C) | 200 | 220 |

| Biodegradability | Low | High |

| Lubricity | Moderate | Excellent |

Adhesives and Sealants

2-Hexyldecyl oleate functions as a plasticizer in adhesive formulations, enhancing flexibility and adhesion properties. Its low volatility ensures that adhesives maintain performance over time without significant degradation .

Case Study: Adhesive Formulations

Research on adhesive systems incorporating this ester showed improved bond strength and elongation at break compared to traditional plasticizers. This enhancement was attributed to the ester’s unique molecular structure that allows better interaction with polymer matrices .

Cleaning Products

In cleaning formulations, 2-hexyldecyl oleate acts as a surfactant and solvent, effectively emulsifying oils and greases while providing a pleasant sensory experience during use. Its biodegradability aligns with the growing demand for eco-friendly cleaning agents .

Mechanism of Action

Hexyldecyl oleate exerts its effects primarily through its emollient and emulsifying properties. As an emollient, it helps to soften and smoothen the skin by forming a protective barrier that prevents moisture loss . As an emulsifier, it allows the formation of stable mixtures of oil and water, which is essential for the formulation of creams and lotions . The molecular targets and pathways involved include the interaction with the skin’s lipid barrier and the reduction of surface tension in emulsions .

Comparison with Similar Compounds

Key Findings:

Unsaturation Impact : The cis double bond in oleic acid reduces intermolecular packing, making 2-hexyldecyl oleate less viscous and more rapidly absorbed than saturated analogs like 2-hexyldecyl palmitate or stearate .

Branching Effects: Compounds with branched fatty acids (e.g., 2-hexyldecyl isononanoate) exhibit superior spreadability compared to linear-chain esters, though they may offer less occlusive benefits .

Chain Length: Shorter-chain esters (e.g., octanoate) absorb faster but provide less long-term moisturization compared to longer-chain derivatives like oleate or stearate .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-hexyldecyl oleate in synthetic chemistry workflows?

To confirm the structural integrity and purity of 2-hexyldecyl oleate, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for functional group identification and branching analysis) and high-performance liquid chromatography (HPLC) (for quantifying impurities). For branched ester derivatives like 2-hexyldecyl oleate, gas chromatography-mass spectrometry (GC-MS) can resolve isomers and detect volatile byproducts . Additionally, Fourier-transform infrared spectroscopy (FTIR) is critical for verifying ester carbonyl (C=O) stretches (~1740 cm⁻¹) and oleate unsaturation . Reference standards should be cross-referenced with CAS 94278-07-6 for validation .

Q. How should experimental protocols be designed to safely handle 2-hexyldecyl oleate in laboratory settings?

Safety protocols must prioritize personal protective equipment (PPE) , including nitrile gloves (tested for chemical resistance) and ANSI-approved safety goggles, as outlined in occupational hygiene guidelines . Workflows should incorporate fume hoods for volatile reactions and secondary containment for spill management. For solubility studies, use aprotic solvents (e.g., hexane, DCM) to minimize hydrolysis . Document glove compatibility using ASTM F739 standards to avoid permeation risks .

Q. What are the primary challenges in synthesizing 2-hexyldecyl oleate with high regioselectivity?

The synthesis of 2-hexyldecyl oleate requires precise control over esterification conditions to avoid competing reactions (e.g., transesterification or β-hydride elimination). Optimize catalyst selection (e.g., lipases for enantioselective esterification) and temperature gradients (60–80°C for oleic acid activation). Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining to detect unreacted oleate precursors . The branched 2-hexyldecyl chain introduces steric hindrance, necessitating prolonged reaction times (24–48 hrs) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for 2-hexyldecyl oleate’s physicochemical properties?

Discrepancies often arise from force field parameterization in molecular dynamics (MD) simulations. To address this:

- Validate computational models using density functional theory (DFT) -optimized geometries for the ester backbone.

- Compare predicted logP values (e.g., 6.55 ) with experimental octanol-water partition coefficients.

- Cross-reference differential scanning calorimetry (DSC) data for melting points and dynamic light scattering (DLS) for aggregation behavior .

Document deviations in terms of solvent polarity and alkyl chain conformational flexibility .

Q. What methodologies are effective for studying the hydrolytic stability of 2-hexyldecyl oleate under varying pH conditions?

Design a kinetic study using:

- pH-controlled buffers (e.g., phosphate buffer for pH 7.4, acetate for pH 5.0).

- High-resolution LC-MS to quantify hydrolysis products (oleic acid and 2-hexyldecanol).

- Arrhenius plots to determine activation energy (Ea) for ester cleavage.

Note that the bulky 2-hexyldecyl group reduces steric accessibility to nucleophiles, enhancing stability at neutral pH . Contrast with linear esters (e.g., methyl oleate) to isolate steric effects .

Q. How can researchers reconcile conflicting spectral data for 2-hexyldecyl oleate in UV-Vis studies of ligand-exchanged colloidal systems?

In ligand-exchange experiments (e.g., with CdS nanocrystals), spectral shifts in UV-Vis (e.g., 313–324 nm ) may conflict due to:

- Incomplete ligand displacement : Verify via thermogravimetric analysis (TGA) to quantify bound vs. free oleate.

- Solvent polarity effects : Normalize spectra to a solvent-free baseline and use multivariate curve resolution (MCR) to deconvolute overlapping absorbance bands .

Publish raw data and processing algorithms to enable reproducibility .

Methodological Guidelines

Q. How to design a robust experimental framework for comparing 2-hexyldecyl oleate’s emollient efficacy with structurally analogous esters?

- In vitro assays : Use Franz diffusion cells to measure skin permeation rates of oleate vs. isononanoate (CAS 94247-25-3 ).

- Molecular dynamics (MD) : Simulate lipid bilayer interactions using GROMACS with CHARMM36 force fields.

- Statistical rigor : Apply ANOVA to compare mean differences across ≥3 replicates, reporting p-values and confidence intervals .

Q. What strategies mitigate biases in literature reviews for 2-hexyldecyl oleate’s applications in organic photovoltaics (OPVs)?

- Source triangulation : Cross-validate data from peer-reviewed journals (e.g., synthesis protocols ), patents, and institutional repositories.

- Critical appraisal : Prioritize studies detailing alkyl chain effects on OPV efficiency (e.g., 2-hexyldecyl vs. BO/HD chains ).

- Data repositories : Archive raw datasets in FAIR-compliant platforms (e.g., Zenodo) to counter publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.